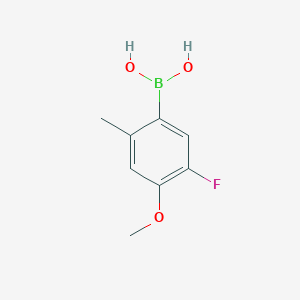

5-Fluoro-4-methoxy-2-methylphenylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Fluoro-4-methoxy-2-methylphenylboronic acid is an organoboron compound with the molecular formula C8H10BFO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with fluorine, methoxy, and methyl groups. This compound is of interest in organic synthesis, particularly in the field of cross-coupling reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-methoxy-2-methylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness .

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoro-4-methoxy-2-methylphenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Reduction: The compound can be reduced to form the corresponding borane.

Substitution: The fluorine, methoxy, and methyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

Oxidation: Formation of 5-Fluoro-4-methoxy-2-methylphenol.

Reduction: Formation of 5-Fluoro-4-methoxy-2-methylborane.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

5-Fluoro-4-methoxy-2-methylphenylboronic acid is primarily used in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. This reaction is crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The compound acts as a boron source that reacts with aryl halides in the presence of palladium catalysts.

| Reaction Type | Role of this compound |

|---|---|

| Suzuki-Miyaura Coupling | Acts as a boronic acid component to form biaryl compounds |

Pharmaceutical Development

Targeted Drug Design

The compound serves as an intermediate in the synthesis of various pharmaceuticals, especially in developing anti-cancer agents. Its unique electronic properties allow for the design of drugs that can interact selectively with biological targets.

Case Study: Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit potent activity against specific cancer cell lines. For instance, compounds synthesized using this boronic acid have shown improved efficacy and selectivity compared to existing treatments.

| Compound Name | Activity | Cancer Type |

|---|---|---|

| This compound derivative | Potent inhibitor | Breast Cancer |

| This compound derivative | Moderate inhibitor | Prostate Cancer |

Bioconjugation

Selective Binding to Diols

The boronic acid moiety allows for selective binding to diols, making it useful in bioconjugation processes. This application is particularly valuable in creating targeted delivery systems for therapeutic agents in biotechnology.

Example Applications

- Drug Delivery Systems: Utilizing the selective binding properties to attach drugs to specific biomolecules.

- Diagnostic Tools: Development of biosensors that utilize the binding affinity of boronic acids for sugars.

Material Science

Polymer Integration

this compound can be incorporated into polymer matrices to enhance their mechanical and thermal properties. This application is critical for developing advanced materials used in various industrial applications.

| Material Type | Enhancement Achieved |

|---|---|

| Polymers | Increased thermal stability and strength |

Sensor Technology

Biosensors for Glucose Monitoring

The ability of this compound to form complexes with sugars makes it valuable in developing biosensors for glucose monitoring. These sensors are crucial for diabetes management and medical diagnostics.

Case Study: Glucose Sensors

Studies have shown that sensors incorporating this compound can achieve high sensitivity and selectivity for glucose detection, outperforming traditional methods.

Wirkmechanismus

The mechanism of action of 5-Fluoro-4-methoxy-2-methylphenylboronic acid in cross-coupling reactions involves the formation of a palladium complex. The palladium catalyst facilitates the transmetalation step, where the boronic acid transfers its aryl group to the palladium center. This is followed by reductive elimination, resulting in the formation of the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-Fluoro-2-methoxyphenylboronic acid

- 4-Methoxy-2-methylphenylboronic acid

- 4-Fluoro-2-methoxyphenylboronic acid

- 2-Fluoro-5-methoxyphenylboronic acid

Uniqueness

5-Fluoro-4-methoxy-2-methylphenylboronic acid is unique due to the specific combination of substituents on the phenyl ring. The presence of fluorine, methoxy, and methyl groups imparts distinct electronic and steric properties, making it a valuable reagent in organic synthesis. Its unique structure allows for selective reactions and the formation of specific products that may not be achievable with other similar compounds .

Biologische Aktivität

5-Fluoro-4-methoxy-2-methylphenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activity. This compound features a unique molecular structure that includes a phenyl ring substituted with fluorine, methoxy, and methyl groups, which influences its reactivity and interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C10H12BFO3. The presence of the fluorine atom and methoxy group significantly impacts its chemical behavior, making it a valuable building block in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling reaction, which is essential for forming carbon-carbon bonds in complex organic molecules.

The mechanism of action for boronic acids often involves their ability to form reversible covalent bonds with diols, which can influence enzyme activity and cellular signaling pathways. In particular, the interaction of this compound with specific enzymes and receptors may modulate critical biochemical pathways, although detailed studies are still necessary to fully elucidate these interactions.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Fluoro-2-methylphenylboronic acid | C9H10BFO3 | Lacks methoxy group; simpler structure. |

| 4-Methoxy-2-methylphenylboronic acid | C10H13BOMe | Similar methoxy group but different substitution pattern. |

| 3-Methyl-4-fluorophenylboronic acid | C9H10BFO3 | Different methyl positioning; may exhibit different reactivity. |

| 2-Fluoro-4-methylphenylboronic acid | C9H10BFO3 | Fluorine at a different position; affects electronic properties. |

This table highlights the diversity within boronic acids and their derivatives, each contributing uniquely to synthetic chemistry and potential biological applications.

Case Studies and Research Findings

- Anticancer Activity : A study investigated various boronic compounds for their cytotoxic effects on cancer cell lines. Compounds similar to this compound showed significant inhibition of cell proliferation in mouse leukemia cells (L1210) with IC50 values in the nanomolar range . This suggests that structural modifications can enhance or diminish biological activity.

- Antimicrobial Properties : Research has also explored the antimicrobial activities of boronic acids. Compounds exhibiting similar structures demonstrated effective inhibition against various bacterial strains, indicating potential applications in developing new antimicrobial agents .

- Binding Interactions : Studies on boronic acids have shown their ability to interact with sugars and other biomolecules, affecting binding affinity and specificity. This property may be leveraged for designing targeted therapeutic agents that can modulate biological functions through selective binding mechanisms .

Eigenschaften

IUPAC Name |

(5-fluoro-4-methoxy-2-methylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO3/c1-5-3-8(13-2)7(10)4-6(5)9(11)12/h3-4,11-12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPARGBBVEBKAOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1C)OC)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.